N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide
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Description
N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds with Antimicrobial Properties
- Antimicrobial Agents Synthesis : The compound has been utilized as a precursor in the synthesis of new pyridazine, thieno[2,3-c]pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties, which show potential as antimicrobial agents. These compounds have been synthesized through reactions involving cyanoacetamide, sulfanilamides, and various cyclization processes, indicating their relevance in developing new antimicrobial drugs (A. S. Al-Kamali & A. Al-Hazmi, 2014).
Development of Heterocyclic Compounds
- Heterocyclic Synthesis : Research has explored the use of cyanoacetamide derivatives, like N-cyclohexyl-2-cyanoacetamide, for synthesizing thiazolidine, bisthiazolidine, thiazole, pyridone, and bispyridone derivatives. These compounds have shown antimicrobial activity against bacteria and fungi, highlighting their potential in pharmaceutical applications and heterocyclic chemistry advancements (G. E. Ali et al., 2010).
Insecticidal Applications
- Insecticidal Compound Synthesis : Another application involves synthesizing innovative heterocycles incorporating a thiadiazole moiety. These new compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the role of such chemical compounds in developing new insecticides (A. Fadda et al., 2017).
Contributions to Organic Synthesis
- Organic Synthesis Enhancements : The compound's versatility is further illustrated by its use in cascade reactions to generate various heterocyclic compounds with excellent atom economy. These reactions involve thioureido-acetamides, demonstrating the compound's utility in facilitating organic synthesis processes that are efficient and produce minimal waste, contributing to the field of green chemistry (J. Schmeyers & G. Kaupp, 2002).
Exploration of Structural Aspects
- Structural Studies : Studies on amide containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have focused on their structural aspects, forming gels or crystalline solids with various acids. These structural investigations aid in understanding the compound's interactions and potential applications in materials science (A. Karmakar et al., 2007).
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-8-9-17(15(2)12-14)18-10-11-20(23-22-18)25-13-19(24)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSSDWYJZDGAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.